(9,10-二(萘-2-基)蒽-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic Acid

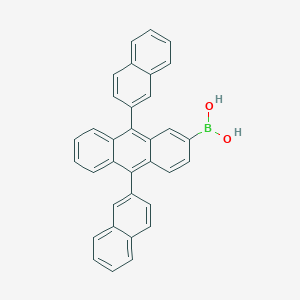

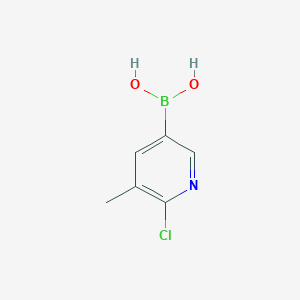

The synthesis of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is achieved by starting with 2-bromo-9,10-di(naphthalen-2-yl)anthracene. The process involves a low-temperature reaction, utilizing t-butyllithium as the lithium reagent and triisopropyl borate. The optimal conditions were determined to be at -78°C with a molar ratio of halogenated aromatics to lithium reagents to borate of 1:5:6. Under these conditions, the yield of the reaction reached 76.80%. The structure of the synthesized compound was confirmed through various spectroscopic methods including ^1HNMR, ^13CNMR, IR spectroscopy, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid was elucidated using a combination of ^1H NMR, ^13C NMR, IR spectroscopy, elemental analysis, and mass spectrometry. These techniques provided detailed information about the arrangement of atoms within the molecule and confirmed the successful synthesis of the target compound .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, the compound's boronic acid group is typically reactive in Suzuki coupling reactions. This reactivity is often exploited in the synthesis of various organic molecules, particularly in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid are not explicitly detailed in the provided data. However, boronic acids generally exhibit unique reactivity due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property is essential for their role in cross-coupling reactions and can influence the solubility and stability of the compound .

Case Studies and Applications

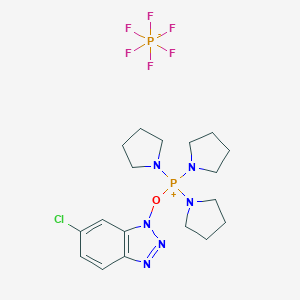

One application of boronic acid derivatives is in the iterative cross-coupling synthesis of helical oligo(naphthalene-2,3-diyl)s. In a related study, 3-iodo-2-naphthylboronic acids were prepared from naphthalenes and used in iterative cross-coupling. The process involved Ir-catalyzed C–H borylation, Ru-catalyzed ortho-C–H silylation, and iododesilylation. The introduction of a chiral diol to the terminal boronyl group enabled the selective induction of helical conformations, demonstrating the potential of boronic acid derivatives in synthesizing complex organic structures with specific chiral properties .

科学研究应用

环境监测和修复

与 (9,10-二(萘-2-基)蒽-2-基)硼酸相似的化合物的一个重要应用领域是环境监测和修复。例如,对萘酸的研究(与目标化合物具有一些结构相似性)集中在其检测、表征和从环境样品中去除,特别是受石油砂开采等工业过程影响的样品。已经开发了质谱和荧光光谱等技术来分析这些化合物,这对于了解其环境影响和设计修复策略至关重要(Headley 等人,2013;Alshabib,2021)。

传感应用

硼酸衍生物,包括与 (9,10-二(萘-2-基)蒽-2-基)硼酸在结构上相关的衍生物,因其在传感应用中的潜力而被广泛研究。这些化合物以其形成与二醇和多元醇可逆共价键的能力而闻名,使其适用于检测碳水化合物和其他物质。该领域的研究已导致开发出各种分析物的化学传感器,展示了硼酸衍生物在创建灵敏且选择性的检测系统中的多功能性和实用性(Bian 等人,2019)。

药物设计和药物化学

硼酸及其衍生物独特的化学性质已在药物设计和药物化学中得到利用。这些化合物表现出多种生物活性,包括抗菌、抗真菌和抗癌特性。硼酸与各种生物靶标相互作用的能力一直是开发新治疗剂的焦点。该领域的研究旨在探索硼酸衍生物的潜力,包括与 (9,10-二(萘-2-基)蒽-2-基)硼酸相似的衍生物,作为具有更高功效和特异性的新药(Plescia & Moitessier,2020)。

农业增强

在农业中,与 (9,10-二(萘-2-基)蒽-2-基)硼酸具有结构相似性的萘乙酸 (NAA) 等化合物被用于影响植物生长和果实发育。NAA 以其促进细胞分裂和增大的作用而闻名,从而提高产量和果实质量。此类化合物的应用展示了芳香族和硼酸衍生物在提高农业生产力方面的更广泛用途(Singh 等人,2017)。

属性

IUPAC Name |

(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPJWLBDGLWXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631123 |

Source

|

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid | |

CAS RN |

867044-28-8 |

Source

|

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)